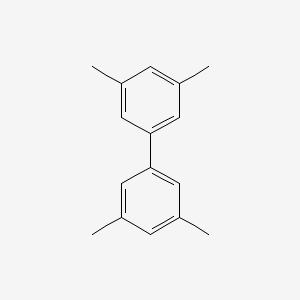

3,3',5,5'-Tetramethylbiphenyl

Description

The exact mass of the compound 3,3',5,5'-Tetramethylbiphenyl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,3',5,5'-Tetramethylbiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3',5,5'-Tetramethylbiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18/c1-11-5-12(2)8-15(7-11)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZYGFLOKOQMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC(=CC(=C2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334281 | |

| Record name | 3,3',5,5'-Tetramethylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25570-02-9 | |

| Record name | 3,3′,5,5′-Tetramethyl-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25570-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',5,5'-Tetramethylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25570-02-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,3',5,5'-Tetramethylbiphenyl and its Dihydroxy Derivative

This technical guide provides a detailed overview of 3,3',5,5'-Tetramethylbiphenyl and its significant derivative, 3,3',5,5'-Tetramethylbiphenyl-4,4'-diol. The guide is intended for researchers, scientists, and professionals in drug development, offering in-depth information on their chemical and physical properties, synthesis protocols, and biological activities.

3,3',5,5'-Tetramethylbiphenyl

Molecular Formula: C₁₆H₁₈[1][2]

Molecular Weight: 210.31 g/mol

Physical and Chemical Properties

3,3',5,5'-Tetramethylbiphenyl is a solid, aromatic hydrocarbon. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 25570-02-9 | [1][2] |

| Molecular Formula | C₁₆H₁₈ | [1][2] |

| Molecular Weight | 210.31 g/mol | |

| Appearance | Solid | |

| InChI Key | CMZYGFLOKOQMKF-UHFFFAOYSA-N | [1] |

Experimental Protocols

Synthesis of Tetramethylbiphenyl via Grignard Reagent Coupling

A common method for the synthesis of tetramethylbiphenyl derivatives involves the coupling of Grignard reagents. The following protocol is a general representation of this type of synthesis.

Materials:

-

Halogenated o-xylene (e.g., 3-chloro-o-xylene or 4-chloro-o-xylene)

-

Magnesium turnings

-

Iodine (catalyst)

-

Anhydrous organic solvent (e.g., tetrahydrofuran)

-

Manganese-containing catalyst (e.g., manganese(II) chloride)

-

Oxidizing agent (e.g., 1,2-dichloroethane)

-

Dilute hydrochloric acid

-

Ethyl acetate

-

Methanol

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings and a crystal of iodine are placed. A solution of halogenated o-xylene in anhydrous tetrahydrofuran is added dropwise to initiate the reaction. The mixture is stirred and heated to reflux until the magnesium is consumed, resulting in the formation of the Grignard reagent.

-

Coupling Reaction: The Grignard reagent is cooled, and a manganese-containing catalyst is added, followed by the dropwise addition of an oxidizing agent like 1,2-dichloroethane. The reaction mixture is stirred for several hours under a nitrogen atmosphere.

-

Work-up and Purification: The reaction is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by crystallization from methanol to yield the tetramethylbiphenyl product.[3]

3,3',5,5'-Tetramethylbiphenyl-4,4'-diol

CAS Number: 2417-04-1[4][5][6]

Molecular Formula: C₁₆H₁₈O₂[4][6][7]

Molecular Weight: 242.31 g/mol [4][7]

Physical and Chemical Properties

3,3',5,5'-Tetramethylbiphenyl-4,4'-diol is a dihydroxy derivative of 3,3',5,5'-Tetramethylbiphenyl and exhibits different physical and chemical properties. It is typically a light yellow to white crystalline powder.[5][8]

| Property | Value | Reference |

| CAS Number | 2417-04-1 | [4][5][6] |

| Molecular Formula | C₁₆H₁₈O₂ | [4][6][7] |

| Molecular Weight | 242.31 g/mol | [4][7] |

| Appearance | Light yellow to white powder/crystal | [5][8] |

| Melting Point | 222-225 °C | [5][7] |

| Boiling Point | 354.6 ± 37.0 °C at 760 mmHg | [5] |

| Density | 1.1 ± 0.1 g/cm³ | [5] |

| Solubility | Slightly soluble in DMSO and Methanol | [7] |

| InChI Key | YGYPMFPGZQPETF-UHFFFAOYSA-N | [4] |

Experimental Protocols

Synthesis of High Purity 3,3',5,5'-Tetramethyl-4,4'-diphenol

This method describes the synthesis of high-purity 3,3',5,5'-tetramethyl-4,4'-diphenol through the oxidative coupling of 2,6-dimethylphenol.

Materials:

-

2,6-dimethylphenol

-

Alkaline solution (e.g., sodium hydroxide solution)

-

Emulsifier

-

Borax

-

Oxygen

-

Compound copper salt catalyst (e.g., a mixture of copper acetate and copper sulfate aqueous solution)

Procedure:

-

Emulsion Formation: An alkaline emulsion is prepared. The temperature is raised to 50°C with stirring. Borax is added to adjust the pH to 9.

-

Oxidative Coupling: 2,6-dimethylphenol is slowly added to the emulsion with continuous stirring. Oxygen is bubbled through the reaction mixture at a specific flow rate. The temperature is gradually increased to 80°C.

-

Catalyst Addition and Reaction: The compound copper salt catalyst is added to the reaction mixture. The reaction is continued with oxygen bubbling for 3 hours at 80°C with constant stirring.

-

Product Precipitation and Isolation: The oxygen supply is stopped, and the mixture is stirred at 80°C for a further period. The reaction mixture is then cooled, leading to the precipitation of the 3,3',5,5'-tetramethyl-4,4'-diphenol product.

-

Purification: The precipitate is filtered and washed with water to obtain the high-purity product. The filtrate and washing liquid can be recycled.[9]

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways affected by 3,3',5,5'-Tetramethylbiphenyl are limited, research on a structurally related compound, 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP), has shown significant biological activity. TMBP has been demonstrated to induce oxidative stress, metabolic changes, and an apoptosis-like process in the NCI-H460 lung cancer cell line by reducing the PI3K/AKT/NF-κB signaling pathway.[10] Another study showed that TMBP exerts a cytotoxic effect on hepatocellular carcinoma cell lines by inducing G2/M cell cycle arrest and apoptosis, likely through interaction with CDK1.[11] The immunotoxicity of the related compound 3,3′,5,5′-Tetrabromobiphenyl has been linked to the TLR4/NF-κB signaling pathway in zebrafish.[12]

The PI3K/AKT/NF-κB pathway is a crucial signaling cascade that regulates various cellular processes, including cell survival, proliferation, and inflammation. Its dysregulation is often associated with cancer. The inhibition of this pathway by TMBP suggests a potential therapeutic application for this class of compounds in oncology.

Below is a diagram illustrating the simplified PI3K/AKT/NF-κB signaling pathway, which is a target of the structurally related compound, 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol.

Caption: Simplified PI3K/AKT/NF-κB signaling pathway.

References

- 1. 3,5,3',5'-Tetramethylbiphenyl [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. CN103319296A - Preparation method of tetramethyl biphenyl - Google Patents [patents.google.com]

- 4. 3,3',5,5'-Tetramethylbiphenyl-4,4'-diol | C16H18O2 | CID 75490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. scbt.com [scbt.com]

- 7. chembk.com [chembk.com]

- 8. 3,3',5,5'-Tetramethylbiphenyl-4,4'-diol | 2417-04-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. Method for synthesizing high purity 3, 3 ', 5, 5'-tetramethyl-4, 4'-diphenol - Eureka | Patsnap [eureka.patsnap.com]

- 10. 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol exerts a cytotoxic effect on hepatocellular carcinoma cell lines by inducing morphological and ultrastructural alterations, G2/M cell cycle arrest and death by apoptosis via CDK1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide on 3,3',5,5'-Tetramethylbiphenyl

This guide provides the fundamental physicochemical properties of 3,3',5,5'-Tetramethylbiphenyl, a substituted aromatic hydrocarbon. The information is tailored for researchers, scientists, and professionals in drug development who require precise data for their work.

Physicochemical Data Summary

The core quantitative data for 3,3',5,5'-Tetramethylbiphenyl is summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₆H₁₈[1][2][3] |

| Molecular Weight | 210.31 g/mol [1][3] |

| CAS Number | 25570-02-9[1][2] |

Logical Relationship Diagram

The following diagram illustrates the relationship between the compound's name and its fundamental chemical properties.

References

Spectroscopic Profile of 3,3',5,5'-Tetramethylbiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the aromatic hydrocarbon 3,3',5,5'-tetramethylbiphenyl. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data and the methodologies for their acquisition. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and a visual representation of the spectral analysis workflow.

Core Spectral Data

The following sections summarize the key spectral data for 3,3',5,5'-tetramethylbiphenyl, presented in a clear and concise tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for 3,3',5,5'-Tetramethylbiphenyl

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.19 | Singlet | 4H | Aromatic H (Positions 2, 2', 6, 6') |

| 6.97 | Singlet | 2H | Aromatic H (Positions 4, 4') |

| 2.37 | Singlet | 12H | Methyl H (-CH₃) |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data for 3,3',5,5'-Tetramethylbiphenyl

| Chemical Shift (δ) ppm | Assignment |

| 141.5 | Aromatic C (C-1, C-1') |

| 138.1 | Aromatic C (C-3, C-3', C-5, C-5') |

| 128.7 | Aromatic C (C-4, C-4') |

| 125.1 | Aromatic C (C-2, C-2', C-6, C-6') |

| 21.4 | Methyl C (-CH₃) |

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy

The infrared spectrum of 3,3',5,5'-tetramethylbiphenyl reveals characteristic absorptions for aromatic and alkyl groups.

Table 3: Key IR Absorption Bands for 3,3',5,5'-Tetramethylbiphenyl

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2850 | Medium-Strong | C-H Stretch (Methyl) |

| 1605 | Medium | C=C Stretch (Aromatic Ring) |

| 1475 | Medium | C-H Bend (Methyl) |

| 860 | Strong | C-H Out-of-Plane Bend (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of 3,3',5,5'-tetramethylbiphenyl.

Table 4: Mass Spectrometry Data for 3,3',5,5'-Tetramethylbiphenyl

| m/z | Relative Intensity (%) | Assignment |

| 210.1 | 100 | [M]⁺ (Molecular Ion) |

| 195.1 | 80 | [M-CH₃]⁺ |

| 180.1 | 40 | [M-2CH₃]⁺ |

| 165.1 | 35 | [M-3CH₃]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following methodologies describe the standard procedures for obtaining the spectral data presented above.

NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of 3,3',5,5'-tetramethylbiphenyl is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz spectrometer. Key acquisition parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on a 100 MHz spectrometer with proton decoupling. A 30° pulse width, a 2-second relaxation delay, and an acquisition time of 1.5 seconds are used. Several thousand scans are typically required to obtain a spectrum with an adequate signal-to-noise ratio for all carbon signals.

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film): A small amount (2-5 mg) of solid 3,3',5,5'-tetramethylbiphenyl is dissolved in a few drops of a volatile solvent such as methylene chloride.[1] A drop of this solution is placed on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[1] The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.[1]

-

Data Acquisition: The salt plate is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for the positions and relative intensities of the absorption bands.

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of 3,3',5,5'-tetramethylbiphenyl is prepared in a volatile solvent like hexane or ethyl acetate.

-

Gas Chromatography (GC): An aliquot of the sample solution (1 µL) is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5MS). The oven temperature is programmed to ramp from an initial temperature (e.g., 80°C) to a final temperature (e.g., 280°C) to ensure separation of the analyte from any impurities. Helium is typically used as the carrier gas.

-

Mass Spectrometry (MS): The eluent from the GC column is introduced into the ion source of a mass spectrometer. For electron ionization (EI), a standard electron energy of 70 eV is used. The mass analyzer is set to scan a mass-to-charge (m/z) range appropriate for the compound, typically from 50 to 300 amu.

-

Data Analysis: The mass spectrum corresponding to the GC peak of 3,3',5,5'-tetramethylbiphenyl is analyzed to determine the molecular ion peak and the fragmentation pattern.

Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of 3,3',5,5'-tetramethylbiphenyl.

Caption: Workflow for the spectral analysis of 3,3',5,5'-tetramethylbiphenyl.

References

An In-depth Technical Guide on the Crystal Structure and Conformation of 3,3',5,5'-Tetramethylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the structural and conformational properties of 3,3',5,5'-tetramethylbiphenyl. While a definitive single-crystal X-ray structure for this specific compound is not publicly available, this document elucidates its probable conformation through computational analysis and by analogy to structurally related compounds. Furthermore, it offers comprehensive experimental protocols for the techniques used to determine such structures, providing a valuable resource for researchers in structural biology, medicinal chemistry, and materials science.

Introduction to 3,3',5,5'-Tetramethylbiphenyl

3,3',5,5'-Tetramethylbiphenyl is a substituted aromatic hydrocarbon based on the biphenyl scaffold. The biphenyl moiety is a common structural motif in pharmacologically active molecules and functional materials. The conformational flexibility of the biphenyl unit, particularly the dihedral angle between the two phenyl rings, is a critical determinant of a molecule's three-dimensional shape and, consequently, its biological activity and material properties. The substitution pattern of the methyl groups in 3,3',5,5'-tetramethylbiphenyl significantly influences this conformation.

Conformational Analysis

The conformation of biphenyl and its derivatives is primarily governed by the balance between two opposing factors:

-

Steric Hindrance: Repulsive forces between adjacent substituents on the two phenyl rings, which favor a non-planar (twisted) conformation.

-

π-Conjugation: The desire for orbital overlap between the two aromatic rings, which favors a planar conformation.

In unsubstituted biphenyl, a compromise is reached with a dihedral angle of approximately 44° in the gas phase. However, the introduction of substituents, particularly at the ortho positions (2, 2', 6, 6'), dramatically increases steric hindrance, forcing a larger dihedral angle. While 3,3',5,5'-tetramethylbiphenyl lacks ortho substituents, the methyl groups at the meta positions (3, 3', 5, 5') still exert a steric influence that prevents planarity.

Predicted Conformation of 3,3',5,5'-Tetramethylbiphenyl

Based on computational modeling and the known behavior of substituted biphenyls, the preferred conformation of 3,3',5,5'-tetramethylbiphenyl is predicted to be non-planar. The steric clash between the methyl groups at the 3 and 3' positions and the hydrogen atoms at the 5 and 5' positions on the opposing rings would be minimized in a twisted arrangement.

Table 1: Predicted Conformational Parameters for 3,3',5,5'-Tetramethylbiphenyl (from Computational Modeling)

| Parameter | Predicted Value/Range | Rationale |

| Dihedral Angle (C1-C1'-C2'-C3') | 40° - 60° | The meta-positioned methyl groups induce steric strain that is relieved by twisting the phenyl rings, similar to but less pronounced than ortho-substitution. |

| C-C Inter-ring Bond Length | 1.48 - 1.51 Å | This is a typical single bond length between two sp2-hybridized carbon atoms, slightly elongated due to the steric repulsion between the rings. |

| C-C Aromatic Bond Lengths | 1.38 - 1.41 Å | Standard bond lengths for carbon-carbon bonds within a benzene ring. |

| C-H Bond Lengths | ~1.09 Å | Typical bond length for a C-H bond involving an sp2-hybridized carbon. |

| C-C-C Bond Angles (in ring) | ~120° | The internal bond angles of the phenyl rings will be close to the ideal 120° for sp2-hybridized carbons, with minor distortions due to the methyl substituents. |

Experimental Protocols

While the specific crystal structure of 3,3',5,5'-tetramethylbiphenyl is not available, the following sections detail the standard experimental protocols that would be used for its determination and conformational analysis.

Single Crystal X-ray Diffraction (SC-XRD)

This section provides a detailed protocol for SC-XRD, using the closely related compound 3,3',5,5'-tetramethoxy-4,4'-dihydroxybiphenyl as a practical example for which crystallographic data is available.

Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

-

Crystal Growth:

-

Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, acetone/hexane) at room temperature.

-

Vapor diffusion by placing a vial of the compound solution inside a sealed jar containing a more volatile solvent in which the compound is less soluble.

-

Cooling of a saturated solution.

-

-

Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is recorded on a detector as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to yield a set of structure factors.

-

The initial positions of the atoms are determined using direct methods or Patterson methods.

-

The atomic positions and thermal parameters are refined using least-squares methods to achieve the best fit between the observed and calculated structure factors.

-

Table 2: Crystallographic Data for 3,3',5,5'-Tetramethoxy-4,4'-dihydroxybiphenyl (Example Data)

| Parameter | Value |

| CCDC Number | 249983 |

| Empirical Formula | C16H18O6 |

| Formula Weight | 306.31 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 9.578(2) Å, b = 10.859(2) Å, c = 7.228(2) Å, β = 107.59(3)° |

| Volume | 716.3(3) ų |

| Z | 2 |

| Density (calculated) | 1.421 Mg/m³ |

| Absorption Coefficient | 0.108 mm⁻¹ |

| F(000) | 324 |

Computational Conformational Analysis

Objective: To predict the stable conformations and the energy barriers between them for 3,3',5,5'-tetramethylbiphenyl.

Methodology:

-

Initial Structure Generation:

-

A 2D sketch of 3,3',5,5'-tetramethylbiphenyl is created using a molecule editor.

-

The 2D structure is converted to a 3D structure.

-

-

Conformational Search:

-

The dihedral angle between the phenyl rings is systematically rotated (e.g., in 10° increments from 0° to 180°).

-

At each increment, a geometry optimization is performed to find the lowest energy structure for that constrained dihedral angle.

-

-

High-Level Geometry Optimization and Frequency Calculation:

-

The low-energy conformers identified in the conformational search are subjected to a full geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

-

-

Transition State Search:

-

To determine the energy barrier to rotation between stable conformers, a transition state search is performed. This involves finding the saddle point on the potential energy surface that connects the minima.

-

Visualization of Conformational Logic

The following diagram illustrates the logical relationship between the substitution pattern of 3,3',5,5'-tetramethylbiphenyl and its resulting non-planar conformation.

Conclusion

While the definitive crystal structure of 3,3',5,5'-tetramethylbiphenyl remains to be experimentally determined and published, a comprehensive understanding of its conformational preferences can be achieved through computational modeling and by analogy to structurally similar compounds. The presence of meta-positioned methyl groups is predicted to induce a non-planar, twisted conformation with a significant dihedral angle between the phenyl rings. This structural feature is crucial for its interaction with biological targets and for its application in materials science. The experimental protocols outlined in this guide provide a roadmap for the future determination and characterization of the precise three-dimensional structure of this and related molecules.

An In-depth Technical Guide to the Derivatives of 3,3',5,5'-Tetramethylbiphenyl: Nomenclature, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3',5,5'-tetramethylbiphenyl and its derivatives, focusing on their nomenclature, synthesis, chemical properties, and potential applications in drug development and other scientific fields. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Nomenclature of 3,3',5,5'-Tetramethylbiphenyl and Its Derivatives

The systematic naming of biphenyl derivatives follows the IUPAC (International Union of Pure and Applied Chemistry) nomenclature rules. The biphenyl structure consists of two phenyl rings connected by a single bond.

-

Numbering: The carbon atoms in the two phenyl rings are numbered from 1 to 6 and 1' to 6', respectively. The points of attachment of the two rings are designated as C1 and C1'. Numbering begins at these points and proceeds around the rings in a manner that gives the substituents the lowest possible locants.[1]

-

Substituent Designation: The positions of substituents are indicated by the corresponding numbers. For 3,3',5,5'-tetramethylbiphenyl, this means that methyl groups are attached to carbons 3, 5, 3', and 5'.

-

Parent Name: The parent name for this class of compounds is "biphenyl".

For derivatives, the substituents are listed in alphabetical order. For example, a hydroxyl group on the 4 and 4' positions of the parent compound would be named 3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4,4'-diol . The IUPAC name for this specific compound is 4-(4-hydroxy-3,5-dimethylphenyl)-2,6-dimethylphenol.[2]

Synthesis of 3,3',5,5'-Tetramethylbiphenyl Derivatives

The synthesis of 3,3',5,5'-tetramethylbiphenyl and its derivatives can be achieved through several synthetic routes. The most common and versatile methods include Suzuki-Miyaura cross-coupling and oxidative coupling reactions.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. This reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate.

A general synthetic approach to produce substituted 3,3',5,5'-tetramethylbiphenyl derivatives would involve the coupling of a suitably substituted 3,5-dimethylphenylboronic acid with a corresponding 3,5-dimethylhalobenzene in the presence of a palladium catalyst and a base.

Oxidative Coupling

Another common method for the synthesis of symmetrically substituted biphenyls is the oxidative coupling of phenols. For instance, 3,3',5,5'-tetramethylbiphenyl-4,4'-diol can be synthesized by the oxidative coupling of 2,6-dimethylphenol. This reaction is often catalyzed by a metal complex, such as a copper salt, in the presence of an oxidizing agent. A patented method describes the synthesis of high-purity 3,3',5,5'-tetramethyl-4,4'-diphenol through a three-stage combination reaction involving the oxidation and coupling of 2,6-dimethylphenol in an alkaline emulsion.[3]

Chemical and Physical Properties

The chemical and physical properties of 3,3',5,5'-tetramethylbiphenyl and its derivatives are influenced by the substitution pattern on the biphenyl core. The parent compound, 3,3',5,5'-tetramethylbiphenyl, is a solid at room temperature.[4] The introduction of functional groups significantly alters properties such as melting point, boiling point, solubility, and electronic properties.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of these compounds. Below is a summary of typical spectroscopic data.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Mass Spec (m/z) |

| 3,3',5,5'-Tetramethylbiphenyl | C16H18 | 210.31 | 7.18 (s, 4H, Ar-H), 6.98 (s, 2H, Ar-H), 2.38 (s, 12H, CH3) | 141.6, 137.9, 128.8, 126.5, 21.4 | 210 (M+) |

| 3,3',5,5'-Tetramethylbiphenyl-4,4'-diol | C16H18O2 | 242.31 | 7.01 (s, 4H, Ar-H), 4.75 (s, 2H, OH), 2.25 (s, 12H, CH3) | 151.8, 131.2, 129.7, 124.5, 16.3 | 242 (M+) |

Note: The NMR data presented are typical expected values and may vary slightly depending on the solvent and experimental conditions. The data for the parent compound is based on general knowledge of similar structures, while the data for the diol is referenced from PubChem.[1]

Applications in Drug Development and Biological Activity

Biphenyl derivatives are recognized for their wide range of biological activities, making them attractive scaffolds in drug discovery. The 3,3',5,5'-tetramethylbiphenyl core, with its specific substitution pattern, can be functionalized to target various biological pathways.

Anticancer Activity

A derivative of the core structure, 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP) , has demonstrated cytotoxic effects against the NCI-H460 lung cancer cell line with an IC50 of 154 µM .[1] This compound was found to induce cell-cycle arrest, apoptosis, and an increase in caspase-3/7 activity.[1] The anticancer mechanism involves the downregulation of the PI3K/AKT/NF-κB signaling pathway .[1]

Antioxidant and Anti-inflammatory Activity

Phenolic derivatives of 3,3',5,5'-tetramethylbiphenyl, such as the 4,4'-diol, are expected to exhibit significant antioxidant activity. The phenolic hydroxyl groups can act as hydrogen donors to scavenge free radicals, thus mitigating oxidative stress. The anti-inflammatory effects of such compounds are often linked to their ability to modulate inflammatory signaling pathways, including the NF-κB pathway, which is a key regulator of pro-inflammatory gene expression.

Experimental Protocols

Synthesis of 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diol

This protocol is adapted from a patented method for the synthesis of high-purity 3,3',5,5'-tetramethyl-4,4'-diphenol.[3]

Materials:

-

2,6-dimethylphenol

-

Surfactant (e.g., sodium dodecyl sulfate)

-

Sodium hydroxide

-

Borax

-

Copper (II) acetate

-

Copper (II) sulfate

-

Oxygen

-

Sulfuric acid

-

Water

-

Isopropyl alcohol

Procedure:

-

Prepare an alkaline emulsion by dissolving the surfactant and sodium hydroxide in water in a three-necked flask.

-

Slowly raise the temperature to 50°C under stirring to form a stable emulsion.

-

Add borax to adjust the pH of the emulsion to 9.

-

Slowly add 2,6-dimethylphenol to the emulsion under continuous stirring.

-

Introduce oxygen gas into the reaction mixture.

-

Slowly raise the temperature to 80°C.

-

Add an aqueous solution of the copper acetate and copper sulfate catalyst.

-

Continue the reaction with oxygen bubbling for 3 hours at 80°C.

-

Stop the oxygen flow and continue stirring at 80°C for a further 30 minutes.

-

Cool the reaction mixture to 30°C to precipitate the product.

-

Adjust the pH of the system to 5.5 with sulfuric acid.

-

Filter the precipitate and wash with water.

-

The crude product can be further purified by recrystallization from a suitable solvent system like isopropyl alcohol/water.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol outlines a common method for evaluating the antioxidant capacity of the synthesized derivatives.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Test compound (dissolved in a suitable solvent)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

-

Prepare a series of dilutions of the test compound and the positive control.

-

In a 96-well plate, add a specific volume of the test compound or control to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Conclusion

The 3,3',5,5'-tetramethylbiphenyl scaffold represents a versatile platform for the development of novel molecules with significant biological activities. The synthetic accessibility of these compounds, coupled with their potential to interact with key signaling pathways implicated in diseases such as cancer, makes them promising candidates for further investigation in drug discovery and development. This guide provides a foundational understanding of the nomenclature, synthesis, and properties of these derivatives, offering a starting point for researchers to explore their full potential.

References

- 1. 3,3',5,5'-Tetramethylbiphenyl-4,4'-diol | C16H18O2 | CID 75490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Method for synthesizing high purity 3, 3 ', 5, 5'-tetramethyl-4, 4'-diphenol - Eureka | Patsnap [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Health and Safety of 3,3',5,5'-Tetramethylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. All laboratory work should be conducted in accordance with established safety protocols and regulations.

Executive Summary

3,3',5,5'-Tetramethylbiphenyl is an aromatic hydrocarbon whose health and safety profile is not extensively documented in publicly available literature. This guide synthesizes the available information on its identity, known hazards, and provides a framework for its safe handling and toxicological assessment based on data from closely related compounds and standardized testing protocols. Due to the limited specific toxicological data for 3,3',5,5'-Tetramethylbiphenyl, a precautionary approach is warranted. Much of the available detailed hazard information pertains to its hydroxylated derivative, 3,3',5,5'-Tetramethylbiphenyl-4,4'-diol, which is classified as a skin and eye irritant. For the parent compound, GHS classifications from suppliers indicate it is harmful if swallowed and very toxic to aquatic life. This guide presents this information in a structured format, details relevant experimental protocols for its assessment, and visualizes a key metabolic pathway for biphenyl compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties for 3,3',5,5'-Tetramethylbiphenyl is provided below.

| Property | Value | Source |

| CAS Number | 25570-02-9 | [1] |

| Molecular Formula | C₁₆H₁₈ | [1] |

| Molecular Weight | 210.31 g/mol | [1] |

| Appearance | Crystals or powder | |

| Melting Point | 45.0-51.0 °C | |

| Assay (GC) | ≥97.0% |

Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. Below are the GHS classifications for 3,3',5,5'-Tetramethylbiphenyl and its diol derivative.

3,3',5,5'-Tetramethylbiphenyl

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |

| Hazardous to the aquatic environment, acute hazard (Category 1) | H400: Very toxic to aquatic life | Warning | |

| Hazardous to the aquatic environment, long-term hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects | Warning |

Data sourced from supplier safety information.

3,3',5,5'-Tetramethylbiphenyl-4,4'-diol

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | Warning | |

| Serious eye damage/eye irritation (Category 2) | H319: Causes serious eye irritation | Warning | |

| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation | Warning |

Data sourced from PubChem.[2]

Toxicological Data

Experimental Protocols for Toxicological Assessment

In the absence of specific studies on 3,3',5,5'-Tetramethylbiphenyl, this section provides detailed methodologies for key toxicological assays based on OECD guidelines. These protocols represent the standard approach for evaluating the safety of a novel chemical entity.

Acute Toxicity Studies

This method is used to determine the acute oral toxicity of a substance.

-

Animal Model: Typically, young adult female rats are used.

-

Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and drinking water ad libitum.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The substance is typically dissolved or suspended in an appropriate vehicle (e.g., corn oil).

-

Dose Levels: A stepwise procedure is used with a starting dose selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). The choice of the starting dose is based on any existing information on the substance's toxicity.

-

Procedure: The study proceeds sequentially in steps. In each step, three animals are dosed. The outcome of each step (number of animals surviving or dying) determines the next step:

-

If the starting dose causes mortality, the next lower dose is used.

-

If the starting dose is survived, the next higher dose is used.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, and behavior), and body weight changes for at least 14 days.

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

This test assesses the potential hazard from a single dermal exposure.

-

Animal Model: Adult rats (200-300g) with healthy, intact skin are used.

-

Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

Dose Application: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing and non-irritating tape.

-

Exposure: The exposure duration is 24 hours.

-

Dose Levels: A limit test at a dose of 2000 mg/kg body weight is often performed initially. If toxicity is observed, a full study with multiple dose groups is conducted.

-

Observations: Animals are observed for mortality and clinical signs of toxicity for 14 days. Body weight is recorded weekly.

-

Pathology: All animals are subjected to gross necropsy at the end of the study.

This guideline is for assessing the toxicity of a substance upon inhalation.

-

Animal Model: Young adult rats are the preferred species.

-

Exposure System: Exposure is conducted in inhalation chambers that allow for the generation of a stable and respirable atmosphere of the test substance (as a gas, vapor, or aerosol).

-

Exposure Conditions: Animals are typically exposed for 4 hours.

-

Concentration Levels: A limit test at a high concentration (e.g., 5 mg/L for aerosols) can be performed. If toxicity is observed, a full study with at least three concentration levels is conducted.

-

Observations: Animals are observed for mortality and signs of toxicity during and after exposure for at least 14 days.

-

Pathology: Gross necropsy is performed on all animals.

Genotoxicity Studies

This in vitro assay is used to detect gene mutations.

-

Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli are used.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

-

Procedure:

-

Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (or buffer) are mixed with molten top agar and poured onto minimal glucose agar plates.

-

Pre-incubation Method: The test substance, bacterial culture, and S9 mix (or buffer) are incubated together before being mixed with top agar and plated.

-

-

Dose Levels: At least five different concentrations of the test substance are used.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.

This assay identifies substances that cause structural chromosomal damage in cultured mammalian cells.

-

Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

-

Metabolic Activation: The test is conducted with and without an S9 mix.

-

Exposure: Cells are exposed to the test substance for a short period (e.g., 3-6 hours) in the presence and absence of S9, and for a continuous period (e.g., 24 hours) in the absence of S9.

-

Harvest and Staining: After exposure, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and chromosomes are prepared and stained.

-

Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

Data Evaluation: A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations.

This assay detects gene mutations in cultured mammalian cells.

-

Cell Lines: Commonly used cell lines are L5178Y mouse lymphoma cells (for the Mouse Lymphoma Assay) or CHO cells (for the HPRT assay).

-

Genetic Locus: The assay typically measures forward mutations at the thymidine kinase (TK) or hypoxanthine-guanine phosphoribosyl transferase (HPRT) gene locus.

-

Procedure: Cells are exposed to the test substance with and without metabolic activation. After an expression period to allow for the fixation and expression of mutations, cells are cultured in a selective medium that allows only mutant cells to grow.

-

Data Analysis: The number of mutant colonies is counted, and the mutant frequency is calculated. A significant, dose-dependent increase in mutant frequency indicates a mutagenic potential.

Metabolism and Potential Signaling Pathways

Specific signaling pathways affected by 3,3',5,5'-Tetramethylbiphenyl have not been identified in the literature. However, as a biphenyl derivative, it is expected to undergo metabolism primarily by cytochrome P450 (CYP) enzymes in the liver[3][4]. The general metabolic pathway for biphenyls involves hydroxylation at various positions on the aromatic rings, followed by conjugation reactions to facilitate excretion.

Cytochrome P450-Mediated Metabolism of Biphenyls

The following diagram illustrates a generalized metabolic pathway for biphenyl compounds, which is likely relevant for 3,3',5,5'-Tetramethylbiphenyl. The initial and key step is the oxidation by CYP enzymes.

Caption: Generalized metabolic pathway of biphenyl compounds.

First Aid Measures

Based on the GHS classifications, the following first aid measures are recommended.

-

If Swallowed: Call a poison center or doctor/physician if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.

Handling and Storage

-

Handling: Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Conclusion

While 3,3',5,5'-Tetramethylbiphenyl has applications in research and as a chemical intermediate, comprehensive health and safety data are lacking. The available information suggests it is harmful if swallowed and poses a significant risk to aquatic life. Its hydroxylated derivative is a known skin and eye irritant. In the absence of specific toxicological data, researchers and drug development professionals should handle this compound with a high degree of caution, employing robust engineering controls and personal protective equipment. The experimental protocols outlined in this guide provide a roadmap for the systematic toxicological evaluation of this and similar compounds to fill the existing data gaps and ensure its safe use. Further research into the specific toxicokinetics and toxicodynamics of 3,3',5,5'-Tetramethylbiphenyl is strongly recommended.

References

- 1. oecd.org [oecd.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Function Studies of Naphthalene, Phenanthrene, Biphenyl, and Their Derivatives in Interaction with and Oxidation by Cytochromes P450 2A13 and 2A6 - PubMed [pubmed.ncbi.nlm.nih.gov]

commercial availability and suppliers of 3,3',5,5'-Tetramethylbiphenyl

An In-depth Technical Guide to 3,3',5,5'-Tetramethylbiphenyl for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3',5,5'-tetramethylbiphenyl, a significant organic compound with applications in chemical synthesis and potential relevance to drug discovery. This document details its commercial availability, synthesis protocols, physicochemical properties, and its role in scientific research, presented in a format tailored for researchers, scientists, and professionals in drug development.

Commercial Availability and Suppliers

3,3',5,5'-Tetramethylbiphenyl is readily available from a variety of chemical suppliers. Researchers can procure this compound in various purities and quantities to suit their experimental needs. Below is a summary of prominent suppliers.

| Supplier | CAS Number | Purity | Additional Notes |

| Santa Cruz Biotechnology | 25570-02-9 | - | Biochemical for proteomics research. |

| Sigma-Aldrich (AldrichCPR) | 25570-02-9 | - | Provided for early discovery research; buyer assumes responsibility for identity and purity confirmation as analytical data is not collected by the supplier.[1][2] |

| TCI America | 25570-02-9 | ≥97.0% (GC), 98.0+%[3] | Available as crystals, powder, or crystalline powder.[4] |

| Fisher Scientific | 25570-02-9 | 98.0+% (TCI America)[3] | Distributes products from TCI America. |

| Lab Pro Inc. | 25570-02-9 | Min. 98.0% (GC)[5] | Sold as a white solid.[5] |

| ChemicalBook | 25570-02-9 | - | Lists multiple suppliers and provides aggregated data.[6][7] |

| Benchchem | 25570-02-9 | - | - |

Physicochemical Properties

The fundamental physical and chemical properties of 3,3',5,5'-tetramethylbiphenyl are summarized below. This data is crucial for its handling, storage, and application in experimental setups.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈ | [1][5][8] |

| Molecular Weight | 210.31 g/mol | [9][1][8] |

| CAS Number | 25570-02-9 | [9][1][5][8] |

| Appearance | White solid (crystals or powder) | [5] |

| Melting Point | 45.0-51.0 °C[4], 50 °C[5] | [4][5] |

| IUPAC Name | 3,3',5,5'-Tetramethyl-1,1'-biphenyl | [8] |

| SMILES String | Cc1cc(cc(c1)c2cc(cc(c2)C)C)C | [1] |

| InChI Key | CMZYGFLOKOQMKF-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

The synthesis of 3,3',5,5'-tetramethylbiphenyl can be achieved through various methods. A common approach involves a palladium-catalyzed cross-coupling reaction.

Palladium-Catalyzed Synthesis from 2,4-Dimethylbenzoic Acid

This protocol outlines a method for synthesizing 3,3',5,5'-tetramethylbiphenyl with a reported yield of 60%.[6]

Materials:

-

2,4-dimethylbenzoic acid

-

Palladium diacetate (Pd(OAc)₂)

-

Silver carbonate (Ag₂CO₃)

-

Dipotassium hydrogenphosphate (K₂HPO₄)

-

1,2-dimethoxyethane (glycol dimethyl ether)

-

Argon gas

-

10 mL pressure-resistant reaction tube

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

To a 10 mL pressure-resistant reaction tube, add 0.0300 g (0.2 mmol) of 2,4-dimethylbenzoic acid, 0.0045 g (0.02 mmol) of palladium acetate, 0.0689 g (0.25 mmol) of silver carbonate, and 0.0087 g (0.05 mmol) of dipotassium phosphate.[6]

-

Add 0.6 mL of 1,2-dimethoxyethane to the reaction tube.[6]

-

Seal the tube and place it under an inert argon atmosphere.[6]

-

Stir the reaction mixture at 150 °C for 12 hours.[6]

-

After the reaction, allow the mixture to cool to room temperature.[6]

-

Filter the mixture through a column of silica gel to remove salts and the catalyst.[6]

-

Purify the resulting product by thin-layer chromatography to isolate 3,3',5,5'-tetramethylbiphenyl.[6]

Structural Characterization Data: [6]

-

¹H NMR (400 MHz, CDCl₃): δ [ppm] = 7.19 (s, 4H), 6.97 (s, 2H), 2.37 (s, 12H)

-

¹³C NMR (100 MHz, CDCl₃): δ [ppm] = 141.5, 138.1, 128.7, 125.1, 21.4

-

GCMS (CI) m/z: Calculated for C₁₆H₁₈ [M] 210.14, Found 210.10

Below is a diagram illustrating the experimental workflow for this synthesis.

Applications in Research and Drug Development

3,3',5,5'-Tetramethylbiphenyl serves as a precursor in the synthesis of other complex molecules.[7] For instance, it is used to prepare 3,3',5,5'-tetramethylenebiphenyl tetraanion and can be oxidized with potassium permanganate to produce biphenyl-3,3',5,5'-tetracarboxylic acid.[7]

While direct applications of 3,3',5,5'-tetramethylbiphenyl in drug development are not extensively documented, its structural analogs have shown significant biological activity. A closely related compound, 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP), a derivative of 2,6-dimethoxyphenol, has demonstrated antitumor activity against lung cancer cells (NCI-H460).[10]

This antitumor effect is associated with the modulation of the PI3K/AKT/NF-κB signaling pathway.[10] TMBP treatment was found to decrease the levels of PI3K, AKT, and NF-κB, leading to apoptosis-like cell death in the cancer cell line.[10] This suggests that the tetramethylbiphenyl scaffold could be a valuable starting point for the design of novel anticancer agents.

The PI3K/AKT/NF-κB pathway is a critical regulator of cell survival, proliferation, and inflammation, and its dysregulation is a hallmark of many cancers. The diagram below illustrates the inhibitory effect of TMBP on this pathway.

This guide provides a foundational understanding of 3,3',5,5'-tetramethylbiphenyl for its practical application in a research setting. The commercial availability, detailed properties, and synthesis protocols, combined with insights into the biological activities of its analogs, underscore its potential for further investigation in synthetic chemistry and medicinal research.

References

- 1. 3,3 ,5,5 -Tetramethylbiphenyl AldrichCPR 25570-02-9 [sigmaaldrich.com]

- 2. 3,3 ,5,5 -Tetramethylbiphenyl AldrichCPR 25570-02-9 [sigmaaldrich.com]

- 3. 3,3',5,5'-Tetramethylbiphenyl 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. 3,3',5,5'-Tetramethylbiphenyl, 97+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. labproinc.com [labproinc.com]

- 6. 3,3',5,5'-TETRAMETHYLBIPHENYL synthesis - chemicalbook [chemicalbook.com]

- 7. 3,3',5,5'-TETRAMETHYLBIPHENYL | 25570-02-9 [chemicalbook.com]

- 8. 3,5,3',5'-Tetramethylbiphenyl [webbook.nist.gov]

- 9. scbt.com [scbt.com]

- 10. 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to Historical Synthesis Methods for Substituted Biphenyls

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The biphenyl moiety is a prevalent structural motif in pharmaceuticals, agrochemicals, and functional materials. The synthetic strategies to construct this pivotal carbon-carbon bond between two aromatic rings have evolved significantly over the past century. This technical guide provides a comprehensive overview of the core historical methods for the synthesis of substituted biphenyls, presenting detailed experimental protocols, quantitative data for comparison, and visualizations of reaction mechanisms and workflows.

Classical Methods for Biphenyl Synthesis

Long-standing methods for the formation of biaryl compounds, while often demanding harsh reaction conditions, laid the groundwork for modern synthetic techniques.

The Ullmann Reaction

First reported by Fritz Ullmann in 1901, the Ullmann reaction involves the copper-promoted coupling of two aryl halides.[1] Traditionally, the reaction requires high temperatures and stoichiometric amounts of copper, and is generally limited to aryl halides bearing electron-withdrawing groups.[1][2] Modern variations have been developed using palladium and nickel catalysts, which allow for milder reaction conditions and a broader substrate scope, although yields can still be moderate.[1][2]

Detailed Experimental Protocol (Classical Ullmann Condensation):

A typical procedure involves heating an aryl halide with a copper powder or a copper salt at high temperatures (often exceeding 200 °C) in a high-boiling solvent or neat.

-

Materials: Aryl iodide or bromide (1.0 equiv), activated copper powder (2.0-3.0 equiv), high-boiling point solvent (e.g., dimethylformamide, nitrobenzene, or sand as a solid support).

-

Procedure:

-

In a round-bottom flask, combine the aryl halide and activated copper powder.

-

Add the solvent (if used) and equip the flask with a reflux condenser.

-

Heat the reaction mixture to a high temperature (typically 150-250 °C) for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the copper salts and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Quantitative Data for the Ullmann Reaction:

| Aryl Halide | Coupling Partner | Catalyst/Promoter | Conditions | Yield (%) | Reference |

| o-Chloronitrobenzene | Self-coupling | Cu-bronze alloy | High temperature | Moderate to Good | [2] |

| 2-Iodonitrobenzene | Self-coupling | Copper powder | 200-260 °C | 84 | Organic Syntheses |

| Aryl Iodides | Various Phenols | CuO nanoparticles | 120 °C, DMF, Cs2CO3 | 65-92 | [3] |

| Aryl Halides (I, Br, Cl) | N-heterocycles | CuI/ligand | Varies | Moderate to High | [4] |

The Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction, developed in 1924, is an aryl-aryl coupling reaction that proceeds via a diazonium salt intermediate.[5] An aromatic amine is first diazotized, and the resulting diazonium salt is then reacted with another aromatic compound in the presence of a base to generate a biaryl through a radical mechanism.[5] A significant drawback of this method is the generally low yields, often less than 40%, due to numerous side reactions of the diazonium salt.[5][6]

Detailed Experimental Protocol (Gomberg-Bachmann Reaction):

This reaction is typically carried out in a two-phase system.

-

Materials: Aromatic amine (1.0 equiv), sodium nitrite (1.1 equiv), hydrochloric acid, second aromatic compound (in large excess, often as the solvent), sodium hydroxide or sodium acetate solution.

-

Procedure:

-

Dissolve the aromatic amine in hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite to the cooled amine solution to form the diazonium salt.

-

In a separate flask, place the second aromatic compound.

-

Slowly add the cold diazonium salt solution to the second aromatic compound, followed by the dropwise addition of a base (e.g., aqueous sodium hydroxide).

-

Vigorous stirring is essential during the addition.

-

After the addition is complete, continue stirring for several hours at room temperature.

-

Separate the organic layer, wash it with water, and dry it over an anhydrous salt (e.g., MgSO4).

-

Remove the excess aromatic solvent by distillation.

-

Purify the biphenyl product by recrystallization or column chromatography.

-

Quantitative Data for the Gomberg-Bachmann Reaction:

| Diazonium Component | Arene Component | Base | Conditions | Yield (%) | Reference |

| 4-Bromoaniline | Benzene | NaOH | Room Temperature | < 40 | [5] |

| Various anilines | Benzene derivatives | NaOH | Room Temperature | Generally low | [6] |

| Aryl diazotates | Anilines | aq. NaOH | Room Temperature | Good | [7] |

Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of biphenyls, offering milder reaction conditions, broader substrate scope, and higher yields compared to classical methods. These reactions generally follow a common catalytic cycle.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, is arguably the most widely used method for biphenyl synthesis.[8] It involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide catalyzed by a palladium(0) complex in the presence of a base.[8] Its popularity stems from the mild reaction conditions, the commercial availability and stability of boronic acids, and the generation of non-toxic byproducts.[9]

Detailed Experimental Protocol (Suzuki-Miyaura Coupling):

-

Materials: Aryl halide (1.0 equiv), arylboronic acid (1.1-1.5 equiv), palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2 with a phosphine ligand, 0.5-5 mol%), base (e.g., K2CO3, Cs2CO3, K3PO4, 2-3 equiv), solvent (e.g., toluene, dioxane, DMF, often with water).

-

Procedure:

-

To a reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture with stirring (typically 60-110 °C) for several hours.

-

Monitor the reaction by TLC or GC.

-

After completion, cool the mixture to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

-

The Stille Coupling

The Stille coupling utilizes an organotin compound (organostannane) as the coupling partner for an organic halide, catalyzed by palladium.[10] A key advantage of the Stille reaction is the high tolerance of organostannanes to a wide variety of functional groups.[11] However, the primary drawback is the high toxicity of the organotin reagents and their byproducts, which can be difficult to remove from the final product.[11]

Detailed Experimental Protocol (Stille Coupling):

-

Materials: Aryl halide or triflate (1.0 equiv), organostannane (1.0-1.2 equiv), palladium catalyst (e.g., Pd(PPh3)4, Pd2(dba)3, 1-5 mol%), ligand (if necessary, e.g., PPh3, AsPh3), solvent (e.g., toluene, THF, DMF).

-

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve the aryl halide and organostannane in the solvent.

-

Add the palladium catalyst and ligand.

-

Heat the reaction mixture (typically 80-120 °C) until the starting materials are consumed.

-

Cool the reaction mixture and quench with an aqueous solution of KF to remove tin byproducts.

-

Filter the mixture through celite and extract the filtrate with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography.

-

The Negishi Coupling

The Negishi coupling employs an organozinc reagent as the nucleophilic partner in a palladium- or nickel-catalyzed reaction with an organic halide.[12] Organozinc reagents are more reactive than their organoboron and organotin counterparts, often leading to faster reactions and higher yields.[13] However, they are also more sensitive to air and moisture, requiring stricter anhydrous reaction conditions.[13]

Detailed Experimental Protocol (Negishi Coupling):

-

Materials: Aryl halide (1.0 equiv), organozinc reagent (prepared in situ or from a commercial source, 1.1-1.5 equiv), palladium or nickel catalyst (e.g., Pd(PPh3)4, Ni(dppe)Cl2, 1-5 mol%), anhydrous solvent (e.g., THF, diethyl ether).

-

Procedure:

-

If preparing the organozinc reagent in situ, react an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl2) in an anhydrous solvent under an inert atmosphere.

-

To a separate flask containing the catalyst and aryl halide in anhydrous solvent, add the organozinc reagent dropwise at room temperature or with cooling.

-

Allow the reaction to proceed at room temperature or with gentle heating.

-

Monitor the reaction by TLC or GC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the product by column chromatography.

-

The Hiyama Coupling

The Hiyama coupling utilizes an organosilane as the coupling partner with an organic halide, catalyzed by palladium.[14] This method is attractive due to the low toxicity, low cost, and high stability of organosilanes.[15] A key feature of the Hiyama coupling is the requirement of an activating agent, typically a fluoride source (e.g., TBAF) or a base, to generate a hypervalent silicon species that facilitates transmetalation.[16]

Detailed Experimental Protocol (Hiyama Coupling):

-

Materials: Aryl halide (1.0 equiv), organosilane (e.g., aryltrimethoxysilane, 1.2-2.0 equiv), palladium catalyst (e.g., Pd(OAc)2, PdCl2(PPh3)2, 1-5 mol%), activating agent (e.g., TBAF, NaOH, 2-3 equiv), solvent (e.g., THF, dioxane, water).

-

Procedure:

-

Combine the aryl halide, organosilane, palladium catalyst, and activating agent in a reaction vessel.

-

Add the solvent and purge the system with an inert gas.

-

Heat the mixture with stirring (typically 60-100 °C).

-

Monitor the reaction progress.

-

After completion, cool the mixture, add water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography.

-

The Kumada Coupling

The Kumada coupling, one of the earliest palladium- or nickel-catalyzed cross-coupling reactions, employs a Grignard reagent (organomagnesium halide) as the nucleophile.[17] The high reactivity of Grignard reagents allows for the coupling of less reactive aryl chlorides.[18] However, this high reactivity also leads to low functional group tolerance, as Grignard reagents react with a variety of functional groups such as esters, ketones, and nitriles.[19]

Detailed Experimental Protocol (Kumada Coupling):

-

Materials: Aryl halide (1.0 equiv), Grignard reagent (1.0-1.2 equiv), nickel or palladium catalyst (e.g., Ni(dppp)Cl2, Pd(PPh3)4, 1-5 mol%), anhydrous solvent (e.g., THF, diethyl ether).

-

Procedure:

-

To a solution of the aryl halide and catalyst in an anhydrous solvent under an inert atmosphere, add the Grignard reagent dropwise at a controlled temperature (often 0 °C to room temperature).

-

Stir the reaction mixture until the starting material is consumed.

-

Carefully quench the reaction with a dilute acid solution (e.g., 1 M HCl).

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry and concentrate.

-

Purify the product by column chromatography or distillation.

-

Comparison of Palladium-Catalyzed Cross-Coupling Methods

The choice of a specific cross-coupling reaction depends on several factors, including the nature of the substrates, functional group tolerance, and considerations of cost and toxicity.

Quantitative Comparison of Cross-Coupling Reactions for Biphenyl Synthesis:

| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages | Typical Yields |

| Suzuki-Miyaura | Organoboron (R-B(OR)2) | Mild conditions, stable and non-toxic reagents, vast commercial availability of reagents. | Requires a base, which can be incompatible with some substrates. | Good to Excellent |

| Stille | Organotin (R-SnR'3) | Excellent functional group tolerance, stable reagents. | High toxicity of tin compounds and byproducts, difficult to remove tin residues. | Good to Excellent |

| Negishi | Organozinc (R-ZnX) | High reactivity, good for sterically hindered substrates. | Air and moisture sensitive reagents, requires anhydrous conditions. | Good to Excellent |

| Hiyama | Organosilicon (R-SiR'3) | Low toxicity, stable and inexpensive reagents. | Requires an activating agent (fluoride or base), which can affect other functional groups. | Moderate to Excellent |

| Kumada | Organomagnesium (R-MgX) | High reactivity, can couple aryl chlorides, inexpensive reagents. | Low functional group tolerance, sensitive to protic functional groups. | Good to Excellent |

Conclusion

The synthesis of substituted biphenyls has a rich history, from the early, often harsh, classical methods to the highly versatile and efficient palladium-catalyzed cross-coupling reactions. While the Suzuki-Miyaura coupling has become the workhorse for many applications due to its practicality and environmental compatibility, a thorough understanding of the nuances of each historical method provides the modern chemist with a powerful toolkit. The choice of synthetic route ultimately depends on a careful consideration of the specific target molecule, the availability of starting materials, and the desired process efficiency and scalability. This guide serves as a foundational resource for navigating these choices in the pursuit of novel and impactful biphenyl-containing molecules.

References

- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. mdpi.com [mdpi.com]

- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 6. mycollegevcampus.com [mycollegevcampus.com]

- 7. The Gomberg-Bachmann reaction for the arylation of anilines with aryl diazotates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Yoneda Labs [yonedalabs.com]

- 9. gala.gre.ac.uk [gala.gre.ac.uk]

- 10. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stille Coupling [organic-chemistry.org]

- 12. Negishi Coupling [organic-chemistry.org]

- 13. jk-sci.com [jk-sci.com]

- 14. Hiyama coupling - Wikipedia [en.wikipedia.org]

- 15. thieme-connect.com [thieme-connect.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 19. Inherent vs Apparent Chemoselectivity in the Kumada-Corriu Cross-Coupling Reaction [organic-chemistry.org]

Theoretical Exploration of the Electronic Landscape of 3,3',5,5'-Tetramethylbiphenyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the electronic properties of 3,3',5,5'-Tetramethylbiphenyl. By leveraging computational chemistry methods, specifically Density Functional Theory (DFT), this document elucidates the fundamental electronic characteristics of this molecule, offering valuable insights for its potential applications in materials science and drug development.

Core Concepts: The Interplay of Structure and Electronic Properties

The electronic properties of biphenyl and its derivatives are intricately linked to their molecular structure, particularly the dihedral angle between the two phenyl rings. The substitution of hydrogen atoms with methyl groups at the 3, 3', 5, and 5' positions introduces both steric and electronic effects that modulate these properties.

Steric Effects: The methyl groups, due to their size, can influence the preferred rotational angle (dihedral angle) between the phenyl rings. In the case of 3,3',5,5'-tetramethylbiphenyl, the methyl groups are in the meta positions relative to the inter-ring bond, which results in less steric hindrance compared to ortho-substituted biphenyls. This allows for a greater degree of conformational flexibility.

Electronic Effects: Methyl groups are weakly electron-donating. This inductive effect increases the electron density of the phenyl rings, which in turn affects the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Computational Methodology: A Window into Molecular Orbitals

The electronic properties discussed herein are primarily derived from theoretical calculations employing Density Functional Theory (DFT). A common and effective computational protocol for this class of molecules involves the following steps:

-

Geometry Optimization: The three-dimensional structure of the 3,3',5,5'-tetramethylbiphenyl molecule is optimized to find its most stable energetic conformation. This is typically performed using a functional such as B3LYP in conjunction with a basis set like 6-31G(d,p).[1]

-

Frequency Calculations: To ensure that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.

-

Electronic Property Calculation: Once the optimized geometry is obtained, single-point energy calculations are carried out to determine the electronic properties. This includes the energies of the HOMO and LUMO, from which other key parameters can be derived.

The following diagram illustrates the typical workflow for these computational studies:

Key Electronic Properties of Methyl-Substituted Biphenyls

Theoretical studies on methyl-substituted biphenyls reveal distinct trends in their electronic properties. The following table summarizes representative calculated values for biphenyl and its methyl-substituted derivatives, based on DFT calculations at the B3LYP/6-31G(d,p) level.[1] While specific data for 3,3',5,5'-tetramethylbiphenyl is not explicitly detailed in the cited literature, the trends observed allow for a reasoned estimation of its properties.

| Compound | Total Energy (Hartree) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Fermi Level (eV) | Hardness (η) |

| Biphenyl | -462.24 | -6.45 | -0.68 | 5.77 | -3.57 | 2.89 |